REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([C:7]#[N:8])=O.C(=O)(O)O.[NH2:17][NH:18][C:19]([NH2:21])=[NH:20].[OH-].[K+]>>[NH2:20][C:19]1[N:18]=[N:17][C:5]([C:4]2[CH:9]=[CH:10][CH:11]=[C:2]([Cl:1])[C:3]=2[Cl:12])=[C:7]([NH2:8])[N:21]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)C#N)C=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NNC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce an intermediate product, which
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=C(N1)N)C1=C(C(=CC=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |